molecular formula AlB3H12 B12661831 Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH')-, (OC-6-11)- CAS No. 13771-22-7

Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH')-, (OC-6-11)-

Cat. No.: B12661831
CAS No.: 13771-22-7
M. Wt: 71.5 g/mol
InChI Key: DOKDFYFIEFJHIR-UHFFFAOYSA-N
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Description

Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH’)-, (OC-6-11)-, also known as aluminum tris(acetylacetonate), is a coordination compound with the formula C15H21AlO6. It is a white to yellow crystalline powder that is soluble in organic solvents but insoluble in water. This compound is widely used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum tris(acetylacetonate) can be synthesized by reacting aluminum chloride (AlCl3) with acetylacetone (2,4-pentanedione) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs in an organic solvent like ethanol or toluene under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, aluminum tris(acetylacetonate) is produced using similar methods but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallization techniques. The compound is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Aluminum tris(acetylacetonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide.

    Reduction: It can be reduced to form aluminum metal.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.

Major Products Formed

    Oxidation: Aluminum oxide (Al2O3)

    Reduction: Aluminum metal (Al)

    Substitution: New coordination compounds with different ligands

Scientific Research Applications

Aluminum tris(acetylacetonate) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

    Biology: The compound is used in the preparation of bio-compatible materials and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug delivery systems and as an imaging agent.

    Industry: The compound is used in the production of coatings, adhesives, and as a precursor for aluminum oxide films in electronics.

Mechanism of Action

The mechanism of action of aluminum tris(acetylacetonate) involves the coordination of the aluminum ion with the acetylacetonate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Aluminum tris(2,4-pentanedionato-O,O’)-, (OC-6-11)-
  • Aluminum tris(2,4-pentanedionato-κO2,κO4)-, (OC-6-11)-

Uniqueness

Aluminum tris(acetylacetonate) is unique due to its stability and solubility in organic solvents, making it suitable for a wide range of applications. Its ability to form stable complexes with various ligands also sets it apart from other aluminum compounds.

Properties

CAS No.

13771-22-7

Molecular Formula

AlB3H12

Molecular Weight

71.5 g/mol

IUPAC Name

alumane;borane

InChI

InChI=1S/Al.3BH3.3H/h;3*1H3;;;

InChI Key

DOKDFYFIEFJHIR-UHFFFAOYSA-N

Canonical SMILES

B.B.B.[AlH3]

Origin of Product

United States

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